Structural Scaffold Divergence: Phenylglycinamide vs. Phenethylamide Core
2-(3,4-Dimethoxyphenyl)-2-(methylamino)acetamide positions the methylamino substituent directly on the α‑carbon of the acetamide moiety, creating a phenylglycinamide‑type scaffold. By contrast, the closest commercially available analogue, N‑(3,4‑dimethoxyphenethyl)‑2‑(methylamino)acetamide (CAS 20939‑34‑8), places the methylamino group two bonds away from the amide, yielding an elongated phenethylamide backbone. .
| Evidence Dimension | Core scaffold topology |
|---|---|
| Target Compound Data | α‑(methylamino)phenylacetamide (phenylglycinamide core); MW 224.26 g/mol; C11H16N2O3 |
| Comparator Or Baseline | N‑(3,4‑dimethoxyphenethyl)‑2‑(methylamino)acetamide (phenethylamide core); MW 252.31 g/mol; C13H20N2O3 |
| Quantified Difference | Shortened carbon‑nitrogen distance (2‑bond vs. 4‑bond separation between aromatic ring and methylamino group); molecular weight reduced by 28.05 g/mol (≈11% decrease). |
| Conditions | 2D molecular graph analysis |
Why This Matters
Scaffold topology directly determines pharmacophoric geometry; a phenylglycinamide core cannot be assumed to mimic the receptor‑binding pose of phenethylamide‑based ligands in P2X7 or calcium‑channel assays, making targeted procurement essential for structure‑activity relationship (SAR) continuity.
